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This document provides a detailed guide for the design, assembly, and characterization of DNA

origami nanostructures. DNA origami is a powerful technique for creating precisely defined two-

and three-dimensional structures with nanoscale control, offering significant potential in fields

ranging from targeted drug delivery to nanoelectronics.[1][2][3] This protocol outlines the

necessary steps, from conceptual design using specialized software to the final purification and

characterization of the folded nanostructures.

Overall Experimental Workflow
The process of creating DNA origami nanostructures can be broken down into four main

stages: Design, Assembly, Purification, and Characterization. Each stage is critical for

achieving high-yields of correctly formed structures.

1. Design 2. Assembly 3. Purification 4. Characterization

Conceptual Design of Nanostructure In Silico Design using CAD Software Scaffold and Staple Sequence Generation Mixing Scaffold and Staple Strands
Order Oligos

Thermal Annealing Removal of Excess Staples Isolation of Correctly Folded Structures Structural Verification (AFM, TEM) Quantification

Click to download full resolution via product page

Caption: Overall workflow for designing and producing DNA origami nanostructures.
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Design of DNA Origami Nanostructures
The design phase is arguably the most critical, as it dictates the final shape and properties of

the nanostructure. This process is typically performed using specialized computer-aided design

(CAD) software.

Conceptualization and Software Selection
First, a conceptual model of the desired nanostructure is developed. This can be a simple 2D

shape or a complex 3D object. Based on the complexity and desired geometry, an appropriate

software tool is selected. Several open-source and web-based tools are available for this

purpose.[4]
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Software Key Features Platform Reference

caDNAno

User-friendly GUI for

2D and 3D lattice-

based designs.[4]

Open-source [4]

scadnano

Browser-based with

Python scripting for

automation and

complex designs.[4][5]

Web-based [5]

DAEDALUS

Specialized for

creating DNA origami

renderings of

polyhedral networks.

[4]

MATLAB/Python [4]

MagicDNA

For designing multi-

component DNA

origami structures.[6]

MATLAB [6]

ENSnano

Intuitive interface for

large 3D structures

with real-time

visualization.[7]

Cross-platform [7]

TALOS

Fully autonomous

design algorithm for

generating arbitrary

3D shapes from mesh

files.[8]

Web-

based/Standalone
[8]

In Silico Design Protocol
This protocol details the design process using caDNAno, a widely used tool for beginners.

Define the Shape: In the lattice view of caDNAno, create the cross-section of the desired

shape by arranging virtual helices in a honeycomb or square pattern.[4]
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Route the Scaffold Strand: In the path view, draw the route of the long, single-stranded

scaffold DNA (typically M13mp18) back and forth through the virtual helices.[2][4] This

creates a raster-fill pattern.[1]

Add Staple Strands: Use the "auto-staple" feature to automatically generate the short staple

strands that will hold the scaffold in the desired shape.[4] These staples create crossovers

between adjacent helices.[2]

Refine the Design: Manually adjust the staple sequences, add or remove crossovers, and

introduce modifications such as overhangs for functionalization. Ensure that staple lengths

are optimal (typically 20-50 nucleotides).

Export Sequences: Once the design is finalized, the software will generate the sequences for

all the necessary staple strands. These sequences are then ordered from a commercial DNA

synthesis provider.
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Caption: Step-by-step in silico design protocol using CAD software.

Assembly of DNA Origami Nanostructures
The assembly process involves the self-assembly of the scaffold and staple strands into the

designed nanostructure through a thermal annealing process.

Materials and Reagents
Scaffold DNA: M13mp18 single-stranded DNA (ssDNA) is commonly used.

Staple Strands: Lyophilized synthetic DNA oligonucleotides.

Folding Buffer: Typically a Tris-based buffer containing EDTA and a divalent cation like

MgCl₂.

Component Stock Concentration Final Concentration

M13mp18 Scaffold 100 nM 10 nM

Staple Mix (equimolar) 1 µM (each) 100 nM (each)

Tris-HCl (pH 8.0) 1 M 20 mM

EDTA 0.5 M 1 mM

MgCl₂ 1 M 12.5 mM

Experimental Protocol
Prepare Staple Mix: Resuspend all lyophilized staple oligonucleotides in nuclease-free water

to a stock concentration of 100 µM. Combine equal volumes of each staple strand to create

an equimolar staple mix.

Prepare Folding Reaction: In a PCR tube, combine the scaffold DNA, staple mix, and folding

buffer to the desired final concentrations. A typical reaction volume is 25-100 µL.

Thermal Annealing: Place the reaction mixture in a thermocycler and run a thermal annealing

program. The goal is to first denature the DNA at a high temperature and then slowly cool it

to allow for proper hybridization.
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A standard annealing protocol involves heating the mixture and then slowly cooling it down.[9]

Some applications may benefit from an isothermal assembly protocol to protect

thermosensitive components.[10]

Step Temperature (°C) Duration

1. Denaturation 90 5 minutes

2. Cooling Ramp 1 90 to 65 -1°C / 5 minutes

3. Cooling Ramp 2 65 to 25 -0.5°C / 5 minutes

4. Hold 25 60 minutes

5. Storage 4 Hold

Purification of DNA Origami Nanostructures
After folding, the reaction mixture contains correctly folded origami, misfolded structures, and a

large excess of staple strands. Purification is necessary to isolate the desired nanostructures.

[11][12]

Purification Methods
Several methods can be used for purification, with the choice depending on the size of the

origami, the required purity, and the sample volume.
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Method Principle Advantages Disadvantages

Agarose Gel

Electrophoresis

Separation by size

and shape through a

gel matrix.[9]

High resolution, allows

for separation of

monomers from

dimers.[13]

Time-consuming,

potential for sample

damage (UV), and

difficult to automate.

[14]

Spin Filtration
Size exclusion using

centrifugal filter units.

Fast, simple, and

good for removing

excess staples.

Can lead to

aggregation and

sample loss.[15]

Rate-Zonal

Centrifugation

Separation based on

sedimentation rate

through a density

gradient.

Scalable, high yield,

and contamination-

free.[13]

Requires an

ultracentrifuge.

Magnetic Bead

Purification

Biotinylated staples on

the origami bind to

streptavidin-coated

magnetic beads.[9]

Specific, can be

automated.

Requires modified

staples, elution step

may be harsh.

Capillary

Electrophoresis (CE)

Separation based on

size and charge in a

capillary.

High reproducibility,

automation potential.

[14]

Small sample

volumes.

Agarose Gel Electrophoresis Protocol
Prepare Agarose Gel: Prepare a 1.0% to 1.5% agarose gel in 1x TBE or TAE buffer

supplemented with 10-12.5 mM MgCl₂. The magnesium is crucial for maintaining the stability

of the origami structure.

Load Sample: Mix the folded origami sample with a 6x loading dye and load it into the wells

of the gel.

Run Electrophoresis: Run the gel at a low voltage (e.g., 70-90V) for 90-120 minutes in an ice

bath to prevent overheating, which can denature the origami.
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Visualize and Extract: Stain the gel with a DNA intercalating dye (e.g., SYBR Safe) and

visualize it under blue light. The band corresponding to the correctly folded origami will

migrate slower than the smear of excess staples. Excise the desired band.

Purify from Gel: The origami can be extracted from the agarose slice using methods like

freeze-squeeze or commercial gel extraction kits.

Characterization of DNA Origami Nanostructures
The final step is to verify the structure and quantify the concentration of the purified DNA

origami.

Structural Verification
Atomic Force Microscopy (AFM): AFM is the most common technique for visualizing the

topography of individual DNA origami structures.[16] It provides direct visual confirmation of

the shape and dimensions of the folded nanostructures.

Transmission Electron Microscopy (TEM): TEM can also be used for visualization, often with

negative staining to enhance contrast. It can provide higher resolution images than AFM.

Quantification
UV-Vis Spectroscopy: The concentration of DNA can be determined by measuring the

absorbance at 260 nm. However, this method does not distinguish between folded origami

and residual DNA fragments.

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA): These

techniques can be used to determine the size distribution and estimate the concentration of

the nanostructures in solution.[13]

This comprehensive protocol provides a foundation for the successful design, assembly, and

characterization of DNA origami nanostructures for a wide range of research and development

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10824610#designing-dna-origami-nanostructures-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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